molecular formula C9H11B B3189812 Cumyl bromide CAS No. 3575-19-7

Cumyl bromide

Cat. No.: B3189812
CAS No.: 3575-19-7
M. Wt: 199.09 g/mol
InChI Key: WSFSJXBURLJOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cumyl bromide is a chemical compound with the formula C9H11Br . It is also known as (2-bromopropan-2-yl)benzene .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a bromopropane group . The IUPAC Standard InChIKey for this compound is WSFSJXBURLJOFD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 199.088 g/mol . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.

Scientific Research Applications

Polymer Synthesis and Chemical Reactions

  • Cumyl bromide is used in advanced polymer chemistry. For instance, it plays a role in the atomic transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) of styrene and methyl methacrylate. These processes are catalyzed by copper(I) complexes and are essential in creating polymers with specific properties (Kwak, Nicolaÿ, & Matyjaszewski, 2008).
  • In another chemical reaction, cumyl peroxide, which can be derived from this compound, is used in the transformation of secondary S-alkyl-O-ethyl xanthates into corresponding bromides. This process is important for certain organic synthesis applications (Barbier, Pautrat, Quiclet-Sire, & Zard, 2002).

Radiosynthesis Applications

  • This compound derivatives are also significant in the field of radiopharmacy. For example, α-cumyl bromodifluoromethanesulfenate has been used for the radiosynthesis of [18F]ArylSCF3. This compound is a highly reactive electrophilic bromodifluoromethylthiolating reagent, useful in PET imaging and drug discovery (Wu et al., 2019).

Environmental and Analytical Chemistry

  • In environmental chemistry, this compound-related compounds like cumyl phenol have been studied in terms of their sonolytic degradation in water. This research is vital for understanding the environmental fate and treatment of endocrine-disrupting chemicals (Chiha, Hamdaoui, Baup, & Gondrexon, 2011).
  • This compound is also involved in the study of bromide ions in the natural environment. Its behavior and interactions, particularly in soil and water, are crucial for understanding environmental transport and toxicity issues (Flury & Papritz, 1993).

Future Directions

While specific future directions for Cumyl bromide are not mentioned, there are indications of future directions in related fields. For instance, Atom Transfer Radical Polymerizations (ATRP), a method that could potentially involve this compound, is seen as a future direction in the field of synthetic macromolecular procedures .

Mechanism of Action

Target of Action

Cumyl bromide is an alkyl halide . Alkyl halides are known to undergo nucleophilic substitution reactions . The primary target of this compound is likely to be nucleophilic sites in a molecule where it can undergo substitution reactions .

Mode of Action

This compound, like other alkyl halides, can undergo a nucleophilic substitution reaction via an S_N2 mechanism . In this mechanism, a nucleophile attacks the electrophilic carbon atom from the back side, opposite to the leaving group (bromide ion in this case). This backside attack leads to an inversion of the stereochemical configuration at the carbon atom .

Biochemical Pathways

They can react with nucleophiles present in biological systems, potentially affecting various biochemical pathways .

Pharmacokinetics

A study on similar compounds, synthetic cannabinoids cumyl-pica and 5f-cumyl-pica, suggests that in vivo metabolism is prolonged, with parent compounds remaining detectable in plasma 24 hours post-dosing . This suggests that this compound may also have a prolonged metabolic clearance.

Result of Action

The inversion of stereochemical configuration at the carbon atom during the S_N2 reaction could potentially lead to the formation of different stereoisomers .

Action Environment

The action of this compound, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the rate of the S_N2 reaction can be influenced by the polarity of the solvent . .

Properties

IUPAC Name

2-bromopropan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSJXBURLJOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037324
Record name (2-Bromo-2-propanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3575-19-7
Record name (2-Bromo-2-propanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopropan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cumyl bromide
Reactant of Route 2
Cumyl bromide
Reactant of Route 3
Reactant of Route 3
Cumyl bromide
Reactant of Route 4
Cumyl bromide
Reactant of Route 5
Reactant of Route 5
Cumyl bromide
Reactant of Route 6
Reactant of Route 6
Cumyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.